molecular formula C34H32N2O4S2 B12733656 1-Methyl-2-(2-((5-phenyl-3-(3-sulphonatobutyl)-3H-benzoxazol-2-ylidene)methyl)-1-butenyl)naphtho(1,2-d)thiazolium CAS No. 61891-06-3

1-Methyl-2-(2-((5-phenyl-3-(3-sulphonatobutyl)-3H-benzoxazol-2-ylidene)methyl)-1-butenyl)naphtho(1,2-d)thiazolium

Cat. No.: B12733656
CAS No.: 61891-06-3
M. Wt: 596.8 g/mol
InChI Key: UTWDDUSYMGRCJC-UHFFFAOYSA-N
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Description

EINECS 263-301-8, also known as Benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts typically involves the sulfonation of alkylbenzenes followed by neutralization with calcium hydroxide. The reaction conditions include:

    Sulfonation: Alkylbenzenes are reacted with sulfur trioxide or oleum to form alkylbenzenesulfonic acids.

    Neutralization: The resulting sulfonic acids are then neutralized with calcium hydroxide to form the calcium salts.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where controlled amounts of sulfur trioxide are introduced to alkylbenzenes. The reaction is carefully monitored to ensure complete sulfonation. The sulfonic acid is then neutralized with calcium hydroxide in a separate reactor to produce the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.

    Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Sulfonyl derivatives

    Substitution: Various substituted benzenesulfonic acids

Scientific Research Applications

Benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts involves its ability to reduce surface tension and form micelles. This property makes it effective as a surfactant, allowing it to interact with both hydrophobic and hydrophilic molecules. The compound targets cell membranes and proteins, altering their interactions and functions.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, di-C10-18-alkyl derivs., sodium salts
  • Benzenesulfonic acid, di-C10-18-alkyl derivs., potassium salts
  • Benzenesulfonic acid, di-C10-18-alkyl derivs., ammonium salts

Uniqueness

Benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts is unique due to its calcium ion, which imparts specific properties such as enhanced stability and reduced solubility compared to its sodium, potassium, and ammonium counterparts. This makes it particularly suitable for applications requiring long-term stability and low water solubility.

Properties

CAS No.

61891-06-3

Molecular Formula

C34H32N2O4S2

Molecular Weight

596.8 g/mol

IUPAC Name

4-[(2Z)-2-[(2Z)-2-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazol-3-yl]butane-2-sulfonate

InChI

InChI=1S/C34H32N2O4S2/c1-4-24(21-33-35(3)34-28-13-9-8-12-26(28)15-17-31(34)41-33)20-32-36(19-18-23(2)42(37,38)39)29-22-27(14-16-30(29)40-32)25-10-6-5-7-11-25/h5-17,20-23H,4,18-19H2,1-3H3

InChI Key

UTWDDUSYMGRCJC-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=C/C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C)/C=C\4/N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCC(C)S(=O)(=O)[O-]

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C)C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCC(C)S(=O)(=O)[O-]

Origin of Product

United States

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